molecular formula C10H14N4O2 B1524449 1-Methyl-4-(6-nitropyridin-3-YL)piperazine CAS No. 657410-79-2

1-Methyl-4-(6-nitropyridin-3-YL)piperazine

Cat. No. B1524449
M. Wt: 222.24 g/mol
InChI Key: YVQVMPXTKXNMIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Methyl-4-(6-nitropyridin-3-YL)piperazine” is a chemical compound with the CAS number 657410-79-2 . It is also known as "1-methyl-4-(6-nitro-3-pyridyl)piperazine" .


Synthesis Analysis

The synthesis of “1-Methyl-4-(6-nitropyridin-3-YL)piperazine” involves several steps. The process starts with methylpiperazine and 5-Bromo-2-nitro, which are combined to form the final product . The synthesis process is complex and requires careful control of conditions .


Molecular Structure Analysis

The molecular formula of “1-Methyl-4-(6-nitropyridin-3-YL)piperazine” is C10H14N4O2 . The molecular weight is 222.25 . The InChI code is 1S/C10H14N4O2/c1-12-4-6-13(7-5-12)9-2-3-10(11-8-9)14(15)16/h2-3,8H,4-7H2,1H3 .


Physical And Chemical Properties Analysis

“1-Methyl-4-(6-nitropyridin-3-YL)piperazine” is a solid at room temperature . It has a density of 1.25g/cm3 . The boiling point is 399.258ºC at 760 mmHg . The flash point is 195.264ºC .

Scientific Research Applications

Synthesis and Characterization

  • Polyamide Synthesis : 1-Methyl-4-(6-nitropyridin-3-yl)piperazine has been utilized in the synthesis of polyamides. Hattori and Kinoshita (1979) described the use of piperazine in the synthesis of polyamides containing theophylline and thymine. These polyamides are white powders with molecular weights ranging from 2000-6000 and are soluble in DMSO and formic acid, with some also being water-soluble (Hattori & Kinoshita, 1979).

Antibacterial Applications

  • Bacterial Biofilm and MurB Inhibitors : Mekky and Sanad (2020) reported the synthesis of novel bis(pyrazole-benzofuran) hybrids possessing piperazine linkers. These compounds demonstrated potent antibacterial efficacy and effective biofilm inhibition, particularly against strains like E. coli, S. aureus, and S. mutans. They also showed notable MurB enzyme inhibitory activity, highlighting their potential in antibacterial applications (Mekky & Sanad, 2020).

Anticancer Research

  • Antitumor Activity : Novel Mannich bases synthesized from 6-(4-phenyl-piperazin-1-yl)pyridine-3-ylamine showed promising anticancer activity against prostate cancer cells. Demirci and Demirbas (2019) synthesized these compounds, demonstrating moderate cytotoxic activity against various cancer cell lines (Demirci & Demirbas, 2019).

Molecular Docking and Binding Studies

  • Binding Affinity Studies : Penjišević et al. (2016) synthesized 1-(2-methoxyphenyl)-4-(1-phenethylpiperidin-4-yl)piperazines and conducted in vitro tests and molecular docking analysis to map their binding site on dopamine D2 receptor, indicating their potential as dopaminergic ligands (Penjišević et al., 2016).

Other Applications

  • Luminescent Properties : Gan et al. (2003) investigated the luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituent. Their findings indicated that the fluorescence of 4-amino-1,8-naphthalimide fluorophores could be quenched by the photoinduced electron transfer process from the alkylated amine donor to the naphthalimide moiety, suggesting potential applications in fluorescence and imaging technologies (Gan et al., 2003).

properties

IUPAC Name

1-methyl-4-(6-nitropyridin-3-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2/c1-12-4-6-13(7-5-12)9-2-3-10(11-8-9)14(15)16/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVQVMPXTKXNMIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CN=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50680199
Record name 1-Methyl-4-(6-nitropyridin-3-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-(6-nitropyridin-3-YL)piperazine

CAS RN

657410-79-2
Record name 1-Methyl-4-(6-nitropyridin-3-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 5-Bromo-2-nitro-pyridine (2.00 g, 9.85 mmol) in 10 mL dimethylsulfoxide was added potassium carbonate (2.72 g, 19.7 mmol), 1-methylpiperazine (1.64 mL, 14.8 mmol), and tetrabutylammonium iodide (36 mg, 0.097 mmol) and was heated at 120° C. for 18 hours. The mixture was made acidic with 1M aq. HCl and was partitioned between dichloromethane and water. The aqueous layer was made basic with 2M aq. sodium carbonate and was extracted with dichloromethane. The organic layer was dried over anhydrous magnesium sulfate, concentrated in vacuo, and was triturated with water to yield 1-Methyl-4-(6-nitro-pyridin-3-yl)-piperazine (1.82 g, 8.19 mmol). MS (ESI) 223.1 (M+H)+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.72 g
Type
reactant
Reaction Step One
Quantity
1.64 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
36 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

According to US 2009/0318448, into a solution of 5-bromo-2-nitropyridine (2.0 g, 9.85 mmol) in DMSO (10 mL) was added K2CO3 (2.72 g, 19.7 mmol) and 1-methylpiperazine (1.64 mL, 14.8 mmol), and tetrabutylammonium iodide (36 mg). The mixture was stirred at 120 degree C. for overnight. It was allowed to cool down and acidified with 1N HCl. The mixture was extracted with DCM. The aqueous layer was basified with saturated Na2CO3, and further extracted with DCM. The combined organic layers were dried over Na2SO4 and concentrated to give a brown solid, which was washed with small amount of water. The solid was dried under vacuum to give 2.16 g of 1-methyl-4-(6-nitropyridin-3-yl)piperazine (99% yield) as a yellow powder. LCMS: (M+H)+ 223
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
2.72 g
Type
reactant
Reaction Step Two
Quantity
1.64 mL
Type
reactant
Reaction Step Two
Quantity
36 mg
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-4-(6-nitropyridin-3-YL)piperazine
Reactant of Route 2
Reactant of Route 2
1-Methyl-4-(6-nitropyridin-3-YL)piperazine
Reactant of Route 3
Reactant of Route 3
1-Methyl-4-(6-nitropyridin-3-YL)piperazine
Reactant of Route 4
1-Methyl-4-(6-nitropyridin-3-YL)piperazine
Reactant of Route 5
Reactant of Route 5
1-Methyl-4-(6-nitropyridin-3-YL)piperazine
Reactant of Route 6
Reactant of Route 6
1-Methyl-4-(6-nitropyridin-3-YL)piperazine

Citations

For This Compound
8
Citations
X Chen, Y Yan, Z Zhang, F Zhang, M Liu… - Journal of Medicinal …, 2021 - ACS Publications
Cathepsin C (Cat C) participates in inflammation and immune regulation by affecting the activation of neutrophil serine proteases (NSPs). Therefore, cathepsin C is an attractive target …
Number of citations: 5 pubs.acs.org
X Li, T Yang, M Hu, Y Yang, M Tang, D Deng, K Liu… - Bioorganic …, 2022 - Elsevier
FMS-like tyrosine kinase-3 (FLT3) and cyclin-dependent kinase 4/6 (CDK4/6) inhibitors have been proven to play a significant role in tumor therapy. Herein, based on the previously …
Number of citations: 4 www.sciencedirect.com
L Yin, H Li, W Liu, Z Yao, Z Cheng, H Zhang… - European journal of …, 2018 - Elsevier
Glioblastoma multiforme (GBM) is the most common and deadliest of malignant brain tumors in adults. Disease development is associated with dysregulation of the cyclin D-CDK4/6-…
Number of citations: 37 www.sciencedirect.com
S Tadesse, M Yu, LB Mekonnen, F Lam… - Journal of Medicinal …, 2017 - ACS Publications
Cyclin D dependent kinases (CDK4 and CDK6) regulate entry into S phase of the cell cycle and are validated targets for anticancer drug discovery. Herein we detail the discovery of a …
Number of citations: 59 pubs.acs.org
K Yuan, M Ji, S Xie, Z Qiu, W Chen, W Min… - Journal of Medicinal …, 2021 - ACS Publications
Nowadays, the simultaneous inhibition of two or more pathways plays an increasingly important role in cancer treatment due to the complex and diverse pathogenesis of cancer, and …
Number of citations: 8 pubs.acs.org
W Chen, M Ji, H Cheng, M Zheng, F Xia… - Journal of Medicinal …, 2022 - ACS Publications
Breast cancer is the most common tumor in women, and selective cyclin-dependent kinase (CDK) 4/6 inhibitors played an important role in the treatment of breast cancer. Therefore, …
Number of citations: 3 pubs.acs.org
H Zhao, X Hu, K Cao, Y Zhang, K Zhao, C Tang… - European Journal of …, 2018 - Elsevier
CDK4/6 pathway is an attractive target for development of anti-cancer drugs. Herein, we reported the design and synthesis of a series of 4,5-dihydro-1H-pyrazolo [4,3-h]quinazoline …
Number of citations: 11 www.sciencedirect.com
X Zhao, M Xin, W Huang, Y Ren, Q Jin, F Tang… - Bioorganic & Medicinal …, 2015 - Elsevier
A series of novel reversible Btk inhibitors has been designed based on the structure of the recently reported preclinical drug RN486. The synthesis and SAR of these compounds are …
Number of citations: 29 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.